molecular formula C3H2O3S B14132123 1,3-Oxathiolane-2,5-dione CAS No. 15076-85-4

1,3-Oxathiolane-2,5-dione

Cat. No.: B14132123
CAS No.: 15076-85-4
M. Wt: 118.11 g/mol
InChI Key: GGOJXJSBRRDSHY-UHFFFAOYSA-N
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Description

1,3-Oxathiolane-2,5-dione is an organosulfur compound with the molecular formula C3H2O3S. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxathiolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide (CS2) with epoxides in the presence of a base such as pyridine. For example, the reaction of carbon disulfide with 2-methyloxirane in nitromethane (MeNO2) at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts may vary to optimize yield and reduce costs. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) .

Mechanism of Action

The mechanism of action of 1,3-oxathiolane-2,5-dione involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to act as a versatile intermediate in the synthesis of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Properties

CAS No.

15076-85-4

Molecular Formula

C3H2O3S

Molecular Weight

118.11 g/mol

IUPAC Name

1,3-oxathiolane-2,5-dione

InChI

InChI=1S/C3H2O3S/c4-2-1-7-3(5)6-2/h1H2

InChI Key

GGOJXJSBRRDSHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)S1

Origin of Product

United States

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